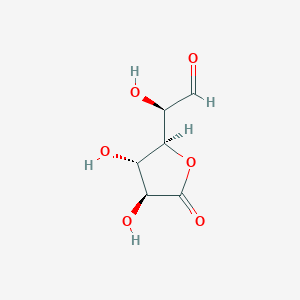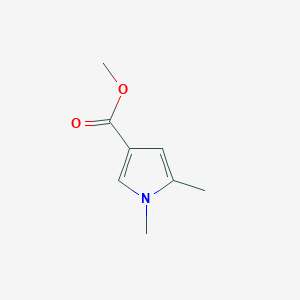
DIisopropyl cis-(3-Acetyl-2-oxiranyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DIisopropyl cis-(3-Acetyl-2-oxiranyl)phosphonate is an organophosphorus compound with the molecular formula C10H19O5P. It is a derivative of phosphonic acid and contains an oxirane (epoxide) ring, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DIisopropyl cis-(3-Acetyl-2-oxiranyl)phosphonate typically involves the reaction of diisopropyl phosphite with an appropriate epoxide precursor under controlled conditions. The reaction is often catalyzed by a base such as triethylamine or pyridine to facilitate the formation of the phosphonate ester bond.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods ensure high yield and purity of the compound, often employing advanced purification techniques such as distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
DIisopropyl cis-(3-Acetyl-2-oxiranyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different functionalized phosphonates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Diol derivatives.
Substitution: Functionalized phosphonates with various substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, DIisopropyl cis-(3-Acetyl-2-oxiranyl)phosphonate is used as a building block for the synthesis of more complex organophosphorus compounds. It serves as an intermediate in the preparation of phosphonate esters and other derivatives.
Biology
Medicine
In medicine, this compound derivatives are explored for their potential as antiviral and anticancer agents. Their ability to inhibit specific enzymes makes them valuable in drug development.
Industry
Industrially, the compound is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of DIisopropyl cis-(3-Acetyl-2-oxiranyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can inhibit enzyme activity or alter receptor function, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- DIisopropyl trans-(3-Acetyl-2-oxiranyl)phosphonate
- DIisopropyl (3-Acetyl-2-oxiranyl)phosphonate
Uniqueness
DIisopropyl cis-(3-Acetyl-2-oxiranyl)phosphonate is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. The cis configuration of the oxirane ring may result in different biological and chemical properties compared to its trans counterpart.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable intermediate for the synthesis of various organophosphorus compounds and a potential candidate for drug development and industrial applications.
Eigenschaften
Molekularformel |
C10H19O5P |
|---|---|
Molekulargewicht |
250.23 g/mol |
IUPAC-Name |
1-[(2S,3R)-3-di(propan-2-yloxy)phosphoryloxiran-2-yl]ethanone |
InChI |
InChI=1S/C10H19O5P/c1-6(2)14-16(12,15-7(3)4)10-9(13-10)8(5)11/h6-7,9-10H,1-5H3/t9-,10+/m0/s1 |
InChI-Schlüssel |
XNSASXFQYQSLRP-VHSXEESVSA-N |
Isomerische SMILES |
CC(C)OP(=O)([C@@H]1[C@@H](O1)C(=O)C)OC(C)C |
Kanonische SMILES |
CC(C)OP(=O)(C1C(O1)C(=O)C)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


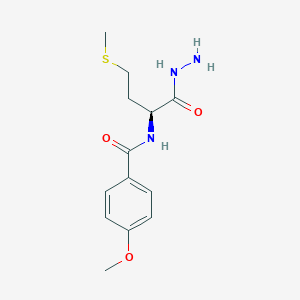
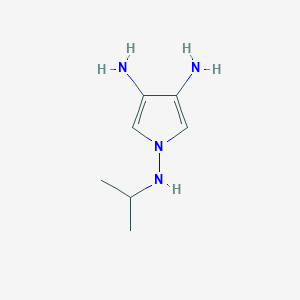
![2-(Difluoromethyl)benzo[d]oxazol-7-ol](/img/structure/B12862088.png)
![5-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole](/img/structure/B12862096.png)
![1-Iododibenzo[b,d]furan-2-ol](/img/structure/B12862106.png)


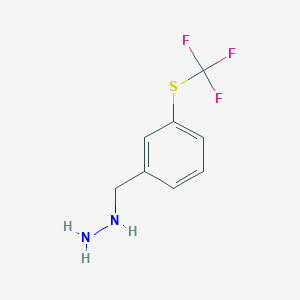
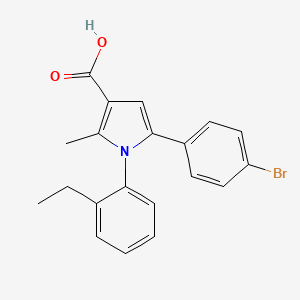
![2-tert-Butyl 4-ethyl 2-azabicyclo[2.2.2]octane-2,4-dicarboxylate](/img/structure/B12862158.png)
![Ethyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B12862164.png)
